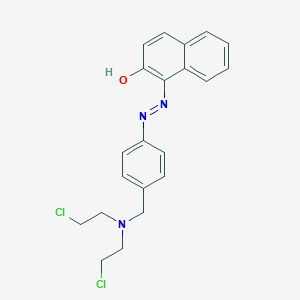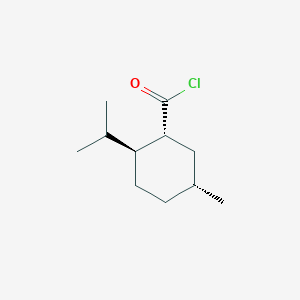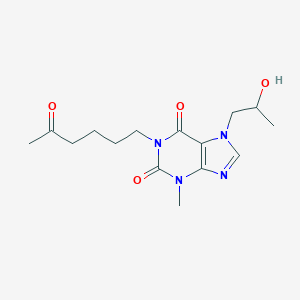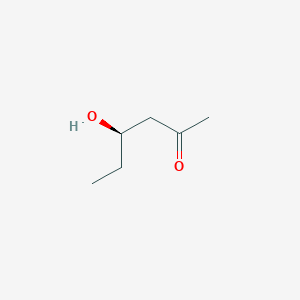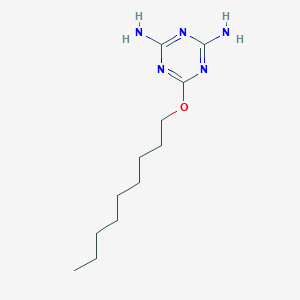![molecular formula C8H15N B024657 3-Methyl-3-azabicyclo[3.2.1]octane CAS No. 108011-04-7](/img/structure/B24657.png)
3-Methyl-3-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-azabicyclo[3.2.1]octane (also known as quinuclidine) is a bicyclic amine with a unique chemical structure. It has been widely used in scientific research due to its diverse applications in organic synthesis, medicinal chemistry, and pharmacology. 2.1]octane.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-azabicyclo[3.2.1]octane is complex and depends on the specific compound being studied. In general, it acts as a competitive antagonist at muscarinic acetylcholine receptors, which are involved in various physiological processes, including neurotransmission, muscle contraction, and glandular secretion. By blocking these receptors, this compound can modulate the activity of the cholinergic system and affect various physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific compound being studied. In general, it can affect various physiological processes, including cognitive function, cardiovascular function, gastrointestinal function, and respiratory function. It has been shown to improve cognitive function in animal models and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. It can also affect cardiovascular function by decreasing heart rate and blood pressure. In the gastrointestinal tract, it can decrease motility and secretion. In the respiratory system, it can decrease airway resistance and increase lung volume.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Methyl-3-azabicyclo[3.2.1]octane in lab experiments is its versatility. It can be used in various applications, including organic synthesis, medicinal chemistry, and pharmacology. It is also readily available and relatively inexpensive. However, there are also some limitations to its use. It can be toxic at high doses and may have unwanted side effects. It can also be difficult to work with due to its unique chemical structure and reactivity.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Methyl-3-azabicyclo[3.2.1]octane. Some possible areas of research include the development of new synthetic methods, the discovery of new pharmacological targets, and the optimization of existing drugs. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound. This could lead to the development of new drugs with improved efficacy and fewer side effects. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octane can be achieved through various methods. One of the most commonly used methods is the catalytic hydrogenation of quinoline using palladium or platinum catalysts. Another method involves the reaction of cyclopentadiene and N-methylpyrrole in the presence of an acid catalyst. The yield and purity of the product can be improved by using different reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-azabicyclo[3.2.1]octane has been extensively used in scientific research due to its unique chemical properties. It is a versatile building block in organic synthesis and can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It is also a useful chiral auxiliary in asymmetric synthesis and can be used to control the stereochemistry of reactions. In medicinal chemistry, it has been used as a scaffold for the development of various drugs, including antipsychotics, antihistamines, and anticholinergics.
Eigenschaften
CAS-Nummer |
108011-04-7 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
3-methyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-9-5-7-2-3-8(4-7)6-9/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
FQNWRNJCZRKPPT-UHFFFAOYSA-N |
SMILES |
CN1CC2CCC(C2)C1 |
Kanonische SMILES |
CN1CC2CCC(C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






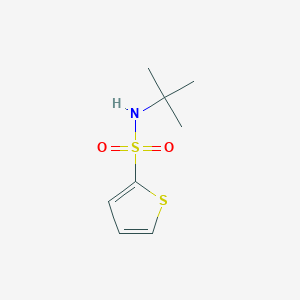
![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)

![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)

